2-(4-hydroxyphenyl)-7-methoxychroman-4-one

Catalog No.
S1551249
CAS No.
32274-71-8
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-hydroxyphenyl)-7-methoxychroman-4-one

CAS Number

32274-71-8

Product Name

2-(4-hydroxyphenyl)-7-methoxychroman-4-one

IUPAC Name

2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15,17H,9H2,1H3

InChI Key

OJOSVTQXBSSCMQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O

Synonyms

4'-Hydroxy-7-methoxyflavanone

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O

Description

The exact mass of the compound Methyl-liquiritigenin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

2-(4-hydroxyphenyl)-7-methoxychroman-4-one is a compound classified under chroman-4-one derivatives, which are notable for their diverse biological and pharmaceutical properties. The chroman-4-one structure features a fused bicyclic system consisting of a benzene ring and a dihydropyran, making it a significant scaffold in medicinal chemistry. This compound is recognized for its potential in various therapeutic applications, particularly due to its antioxidant and anti-inflammatory properties .

Types of Reactions

2-(4-hydroxyphenyl)-7-methoxychroman-4-one can undergo several chemical transformations:

  • Oxidation: The hydroxyl group can be oxidized to form quinones.
  • Reduction: The carbonyl group in the chroman-4-one can be reduced to yield alcohols.
  • Substitution: Electrophilic substitution can occur on the aromatic ring, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
  • Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
  • Substitution: Electrophilic substitution reactions often utilize bromine or nitric acid under acidic conditions.

Major Products Formed

The major products from these reactions include:

  • Oxidation: Quinones and other oxidized derivatives.
  • Reduction: Alcohols and reduced forms of the compound.
  • Substitution: Halogenated or nitrated derivatives.

Research indicates that 2-(4-hydroxyphenyl)-7-methoxychroman-4-one exhibits significant biological activities. It has been studied for its potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress. Additionally, it may influence signaling pathways related to inflammation and cell proliferation, which could have implications for treating diseases such as cancer and cardiovascular disorders .

The synthesis of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

  • Starting Materials: 4-hydroxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde.
  • Reaction Mechanism: The process begins with an aldol condensation followed by cyclization to form the chroman-4-one structure.

In industrial settings, optimization of reaction conditions such as temperature, solvent choice, and catalyst selection is crucial for maximizing yield and purity. Advanced technologies like continuous flow reactors may be employed to enhance production efficiency .

2-(4-hydroxyphenyl)-7-methoxychroman-4-one has various applications across different fields:

  • Pharmaceuticals: Investigated for its therapeutic effects, particularly in treating cancer and cardiovascular diseases.
  • Biological Research: Utilized as a model compound for studying antioxidant mechanisms.
  • Industrial Chemistry: Serves as a building block in the synthesis of more complex molecules .

The compound's interactions with biological targets have been explored in several studies, emphasizing its role in modulating oxidative stress and inflammatory responses. Its mechanism of action likely involves scavenging reactive oxygen species and inhibiting pathways associated with inflammation, making it a candidate for further pharmacological development .

Similar Compounds

  • Naringenin: 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
  • Quercetin: 3,3’,4’,5,7-pentahydroxyflavone

Uniqueness

2-(4-hydroxyphenyl)-7-methoxychroman-4-one is distinguished by its specific substitution pattern, particularly the methoxy group at the 7-position and the hydroxyl group at the 4-position. These features contribute to its unique reactivity profile and potential therapeutic effects compared to similar compounds like naringenin and quercetin, which lack this specific methoxy substitution .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

Wikipedia

7-methylliquiritigenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2024-02-18

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